Lipophilicity Differential vs. 3-Chlorobenzoic Acid
The target compound exhibits a computed XLogP3 of 3.3, representing a +0.6 log unit increase in lipophilicity relative to the unsubstituted 3-chlorobenzoic acid (XLogP3 = 2.7) [1][2]. This difference corresponds to an approximately four-fold higher predicted partition coefficient, which directly influences membrane permeability and non-specific binding characteristics in biological assays.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.3 |
| Comparator Or Baseline | 3-Chlorobenzoic acid: XLogP3 = 2.7 |
| Quantified Difference | ΔXLogP3 = +0.6 (≈ 4× higher partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07); no experimental log P available |
Why This Matters
The increased lipophilicity translates to greater predicted membrane flux, a factor that must be accounted for when selecting building blocks for cell-permeable probe or drug discovery programs.
- [1] PubChem. (2026). Compound Summary for CID 112611920, 3-Chloro-2-(cyclobutylmethoxy)benzoic acid. XLogP3 value. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Compound Summary for CID 447, 3-Chlorobenzoic acid. XLogP3 value. National Center for Biotechnology Information. View Source
